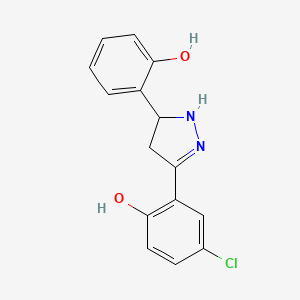

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Description

Properties

Molecular Formula |

C15H13ClN2O2 |

|---|---|

Molecular Weight |

288.73 g/mol |

IUPAC Name |

4-chloro-2-[5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C15H13ClN2O2/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19/h1-7,12,17,19-20H,8H2 |

InChI Key |

WTHLANDXPWREQH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Stepwise Synthetic Procedures

Synthesis of Chalcone Intermediate

Conventional Method : Equimolar amounts of substituted ketones and aldehydes (0.01 M each) are dissolved in ethanol. A 60% potassium hydroxide solution is added dropwise under stirring at low temperature (0–10 °C) over 15 minutes to 2 hours. The mixture is stirred for 24–48 hours to complete the aldol condensation. The reaction mixture is then poured into ice-cold water and acidified to pH 2 with 6N hydrochloric acid, precipitating the chalcone as a yellow solid, which is filtered and recrystallized from methanol.

Microwave-Assisted Method : The same reactants and conditions are used, but the mixture is irradiated with microwaves at 120–280 watts for 60–230 seconds. This drastically reduces reaction time and often improves yield. After irradiation, the mixture is treated as above to isolate the chalcone.

Cyclization to 2-Pyrazoline Derivative

Conventional Method : The chalcone intermediate is refluxed with excess hydrazine hydrate in dry ethanol for 3–6 hours. The hot reaction mixture is poured into ice-cold water, precipitating the pyrazoline derivative, which is washed and recrystallized from ethanol, acetone, or ethyl acetate.

Microwave-Assisted Method : The chalcone and excess hydrazine hydrate in dry ethanol are subjected to microwave irradiation at 240–350 watts for 50–400 seconds. The product is isolated similarly by precipitation in cold water and recrystallization.

Functionalization to Final Compound

- The 3,5-disubstituted-2-pyrazoline intermediate is reacted with 4-chlorobenzenesulfonyl chloride (0.002 M) in tetrahydrofuran (10 mL) by stirring for 1–4 hours at room temperature (conventional) or under microwave irradiation at 210–350 watts for 80–280 seconds. The solvent is evaporated, and the crude product is precipitated with acetonitrile or methanol and recrystallized to yield the final trisubstituted 2-pyrazoline derivative.

Characterization and Yield Data

The final compounds, including 4-chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, are characterized by:

- Infrared Spectroscopy : Identification of N-H, aromatic C-H, C=N, S=O, and O-H stretching bands.

- Nuclear Magnetic Resonance Spectroscopy : ^1H-NMR and ^13C-NMR confirming the pyrazoline ring and aromatic substitutions.

- Mass Spectrometry : Molecular ion peaks corresponding to the expected molecular weight.

- Elemental Analysis : Confirming the calculated percentages of carbon, hydrogen, nitrogen, and chlorine.

Yields for microwave-assisted syntheses are typically higher and reaction times shorter compared to conventional methods, with chalcone formation yields ranging from 60–85%, pyrazoline cyclization yields around 70–90%, and final functionalization yields approximately 55–82%.

Summary Table of Preparation Parameters and Yields

| Step | Method | Conditions | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Chalcone Formation | Conventional | Ethanol, KOH, 0–10 °C, stirring | 24–48 hours | 60–75 | Longer reaction time |

| Microwave-Assisted | Ethanol, KOH, 120–280 W, 60–230 s | 1–4 minutes | 70–85 | Faster, higher yield | |

| Pyrazoline Cyclization | Conventional | Reflux with hydrazine hydrate in ethanol | 3–6 hours | 70–85 | Standard method |

| Microwave-Assisted | Hydrazine hydrate, ethanol, 240–350 W, 50–400 s | <10 minutes | 80–90 | More efficient | |

| Functionalization (Sulfonylation) | Conventional | THF, 4-chlorobenzenesulfonyl chloride, stirring | 1–4 hours | 55–65 | Moderate yield |

| Microwave-Assisted | THF, 4-chlorobenzenesulfonyl chloride, 210–350 W, 80–280 s | Few minutes | 65–82 | Improved yield and speed |

Research Findings and Comparative Analysis

Microwave-assisted organic synthesis (MAOS) significantly improves the efficiency of the synthesis of pyrazoline derivatives, reducing reaction times from hours to minutes and often improving yields by 10–20% compared to conventional heating methods.

The chalcone intermediates are crucial for the successful formation of the pyrazoline ring. The presence of hydroxy and chloro substituents on the aromatic rings influences both the reactivity and the regioselectivity of the cyclization and subsequent functionalization steps.

The sulfonylation step introducing the 4-chlorophenyl moiety is generally performed under mild conditions, and microwave irradiation enhances the reaction kinetics and product purity.

Characterization data from infrared, nuclear magnetic resonance, and mass spectrometry confirm the structural integrity of the final compound, matching theoretical expectations and supporting the synthetic route's validity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted phenols .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

Medicine: Preliminary studies suggest potential anticancer and antimicrobial properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the disruption of microbial growth .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiazole Derivatives (Compounds 4 and 5): These isostructural compounds differ only in the halogen substituent (Cl vs. F) on the aryl-thiazole moiety. Single-crystal diffraction reveals nearly identical molecular conformations but divergent crystal packing due to halogen size and electronegativity.

- 4-Chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol: Substitution with dual chloro groups increases molecular weight (383.272 g/mol) and hydrophobicity compared to the monochloro target compound. This may improve membrane permeability in biological systems but reduce aqueous solubility .

Hydroxy- vs. Methoxy-Substituted Derivatives

- 2-(5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Replacing the hydroxyl group with a methoxy group at the 3-position enhances lipophilicity and antioxidant activity. DPPH radical scavenging assays show 78% inhibition for the methoxy derivative versus 65% for its hydroxy counterpart, attributed to the electron-donating methoxy group stabilizing free radicals .

- This structural feature is critical for ESD activation and subsequent anticancer effects in A549 lung cancer cells .

Antioxidant Activity

Therapeutic Potential

- Antimicrobial Activity :

The 4-(4-chlorophenyl)-thiazole derivative (Compound 4) exhibits broad-spectrum antimicrobial activity, likely due to halogen-mediated disruption of bacterial membranes . - Anticancer Activity :

FPD5 activates ESD, triggering JAB1/p53 signaling and autophagy in cancer cells. The pyridinyl group is essential for binding ESD’s active site, a feature absent in hydroxyl-substituted analogs .

Catalytic Routes

- Na-ACE Catalysis: Sodium-impregnated activated chicken eggshell (Na-ACE) enables efficient two-step synthesis of pyrazolines from chalcones, achieving >85% yield for 2-(5-(3-methoxyphenyl)-pyrazolinyl)phenol. This method is eco-friendly and cost-effective compared to traditional acid/base catalysis .

- DMF-Mediated Crystallization : Halogenated derivatives (e.g., Compounds 4 and 5) are crystallized from dimethylformamide (DMF), yielding isostructural single crystals suitable for X-ray diffraction. SHELXL software is commonly employed for refinement .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted chalcones with hydrazine derivatives under reflux conditions. For example:

- Step 1: Prepare a chalcone precursor by Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde.

- Step 2: React the chalcone with hydrazine hydrate in a polar aprotic solvent (e.g., dioxane or ethanol) at 80–100°C for 6–12 hours .

- Step 3: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC or HPLC.

Key Considerations: Optimize stoichiometry (e.g., 1:1.2 molar ratio of chalcone to hydrazine) to minimize by-products like open-chain hydrazones .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR in DMSO-d6 to identify proton environments (e.g., phenolic -OH at δ ~11.6 ppm, pyrazole protons at δ ~3.1–3.5 ppm) and confirm regiochemistry .

- IR Spectroscopy: Detect functional groups (e.g., O-H stretch at ~3150 cm, C=N stretch at ~1587 cm) .

- X-ray Crystallography: Resolve the dihydro-pyrazole ring conformation and hydrogen-bonding networks. Ensure data quality with R-factors < 0.06 and data-to-parameter ratios > 15 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., anticancer vs. antibacterial) may arise from structural analogs or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., halogens on phenyl rings) and test against standardized cell lines (e.g., MCF-7 for breast cancer) .

- Assay Reproducibility: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) and validate using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assays) .

- Molecular Docking: Compare binding affinities to target proteins (e.g., topoisomerase II) using software like AutoDock Vina to rationalize activity differences .

Q. What strategies optimize diastereoselectivity during pyrazoline ring formation?

Methodological Answer: Diastereoselectivity in the 4,5-dihydro-1H-pyrazole core is influenced by:

- Solvent Polarity: Use aprotic solvents (e.g., THF) to favor cis isomers via steric control, as observed in analogs .

- Catalysis: Employ Lewis acids (e.g., ZnCl) to stabilize transition states and enhance selectivity (>80% cis isomer) .

- Temperature Control: Lower reaction temperatures (0–5°C) reduce kinetic by-products. Monitor via NMR (coupling constants for cis vs. trans protons) .

Q. How should researchers analyze crystal structure data for hydrogen-bonding networks in this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction at 100 K to minimize thermal motion artifacts. Ensure a data-to-parameter ratio > 15 for reliable refinement .

- Hydrogen Bond Analysis: Identify O-H···N and O-H···O interactions using software like Mercury. Measure bond distances (e.g., 2.6–2.8 Å for O-H···N) and angles (>120°) .

- Comparative Studies: Contrast with analogs (e.g., 4-fluoro derivatives) to assess how substituents alter packing efficiency and intermolecular interactions .

Q. What are the best practices for validating antioxidant activity assays involving phenolic derivatives?

Methodological Answer:

- Assay Selection: Combine DPPH radical scavenging and FRAP assays to cross-validate results. Include positive controls (e.g., ascorbic acid) and account for solvent interference (e.g., DMSO) .

- Sample Preparation: Ensure solubility in assay buffers using co-solvents (e.g., 5% ethanol) and filter-sterilize to avoid particulate interference.

- Statistical Design: Use randomized block designs with triplicate measurements to control for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.